Cyclopentylmethanamine

Beschreibung

Definition and Chemical Identity

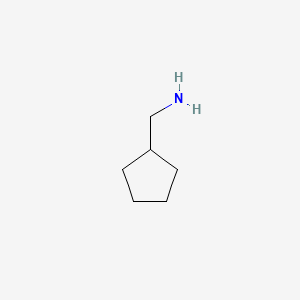

This compound is an organic compound formally defined as (aminomethyl)cyclopentane, representing a primary amine derivative of cyclopentane. The compound possesses the molecular formula C₆H₁₃N and exhibits a molecular weight of 99.177 grams per mole, placing it within the category of small molecular weight nitrogen-containing organic molecules. The Chemical Abstracts Service has assigned this compound the registry number 6053-81-2, providing its unique chemical identification within global chemical databases. Alternative nomenclature systems recognize this compound through various systematic names including 1-cyclopentylmethanamine, cyclopentanemethanamine, and cyclopentylmethylamine, reflecting different approaches to naming this cycloalkane-substituted amine.

The molecular structure of this compound consists of a cyclopentane ring, which is a five-membered saturated carbocycle, connected through a methylene bridge to a primary amino group (-NH₂). This structural arrangement places the amine functionality one carbon atom removed from the ring system, distinguishing it from direct ring-substituted amines such as cyclopentylamine. The compound demonstrates the characteristic properties of both cycloalkanes and primary amines, exhibiting the conformational flexibility of the five-membered ring combined with the basicity and nucleophilicity associated with primary amino groups.

The monoisotopic mass of this compound has been determined to be 99.104799 atomic mass units, reflecting the precise mass calculation based on the most abundant isotopes of carbon, hydrogen, and nitrogen. This value is particularly important for mass spectrometric analysis and identification of the compound in analytical chemistry applications. The European Inventory of Existing Commercial Chemical Substances number 227-965-2 provides additional regulatory identification for this compound within European chemical commerce.

Historical Context and Discovery

The historical development of this compound as a recognized chemical entity emerged within the broader context of cycloalkane chemistry research during the late nineteenth and early twentieth centuries. While specific documentation of the initial synthesis or discovery of this compound itself is not extensively recorded in the available literature, the compound's development can be understood within the framework of systematic studies of cycloalkane derivatives that characterized organic chemistry research during this period. The fundamental understanding of cyclopentane chemistry, which forms the structural foundation of this compound, was established through the pioneering work of organic chemists who investigated the properties and reactions of small-ring carbocyclic systems.

The synthetic approaches to this compound likely evolved from general methodologies developed for the preparation of aminomethyl derivatives of carbocyclic compounds. These methodologies typically involved reactions such as the reduction of nitrile compounds, reductive amination of aldehydes, or nucleophilic substitution reactions involving halomethyl derivatives of cyclopentane. The development of reliable synthetic routes to such compounds became increasingly important as the pharmaceutical and chemical industries recognized the value of cycloalkylamine derivatives as synthetic intermediates and bioactive compounds.

The emergence of this compound as a compound of scientific interest reflects the systematic exploration of structure-activity relationships in organic chemistry, particularly in the development of amine-containing molecules. The compound represents part of a broader family of cycloalkylmethylamines that have been investigated for their synthetic utility and potential biological activities. The recognition of this compound as a distinct chemical entity with specific properties and applications contributed to the expanding knowledge base of aliphatic amine chemistry.

Significance in Organic Chemistry

This compound holds considerable significance within organic chemistry as a representative example of primary aliphatic amines bearing cycloalkyl substituents. The compound serves as an important synthetic intermediate in the preparation of more complex nitrogen-containing molecules, particularly in medicinal chemistry applications where cyclopentane-containing structures are desired. The presence of both a saturated carbocyclic ring and a primary amino group provides multiple sites for chemical modification, making this compound a versatile building block for synthetic organic chemists. The compound demonstrates the characteristic reactivity patterns of primary amines, including nucleophilic substitution reactions, acylation reactions, and alkylation processes, while the cyclopentyl substituent introduces specific steric and electronic effects that can influence reaction outcomes.

The structural framework of this compound provides valuable insights into the conformational behavior of cyclopentane derivatives. The five-membered ring adopts envelope or half-chair conformations to minimize angle strain, and the presence of the aminomethyl substituent can influence the preferred conformational states of the ring system. This conformational flexibility has implications for the compound's reactivity and its potential interactions with biological targets, making it an important model system for understanding structure-activity relationships in cycloalkylamine derivatives.

From a synthetic perspective, this compound can participate in various chemical transformations that are characteristic of primary amines. These include reactions with electrophilic reagents to form substituted amines, condensation reactions with carbonyl compounds to generate imines or enamines, and oxidative transformations that can lead to different nitrogen-containing functional groups. The compound's utility extends to its role as a precursor for the synthesis of heterocyclic compounds, where the amino group can be incorporated into ring-forming reactions to create nitrogen-containing heterocycles.

| Chemical Property | Description | Synthetic Applications |

|---|---|---|

| Primary Amine Character | Exhibits nucleophilic behavior and basicity | Acylation, alkylation, condensation reactions |

| Cycloalkyl Substituent | Provides steric bulk and conformational constraint | Asymmetric synthesis, conformationally restricted analogs |

| Methylene Linker | Separates amine from ring system | Reduced steric hindrance compared to direct attachment |

The compound's significance is further enhanced by its potential applications in pharmaceutical chemistry, where cyclopentane-containing structures are often incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties. The cyclopentyl group can serve as a bioisostere for other cycloalkyl groups, providing opportunities for medicinal chemists to explore structure-activity relationships and optimize the properties of bioactive compounds.

Position within Aliphatic Amine Classification

This compound occupies a specific position within the hierarchical classification of aliphatic amines, representing a primary amine with a cycloalkylmethyl substituent pattern. Within the broader category of aliphatic amines, which encompasses all nitrogen-containing compounds where the amino group is not directly attached to an aromatic ring system, this compound is classified as a primary aliphatic amine due to the presence of a single alkyl substituent on the nitrogen atom. This classification distinguishes it from secondary amines, which bear two alkyl substituents, and tertiary amines, which carry three alkyl groups attached to the nitrogen center.

The cycloalkylmethyl substitution pattern of this compound places it within a specific subcategory of primary amines characterized by the presence of a saturated carbocyclic ring connected to the amino group through a methylene bridge. This structural motif is distinct from direct cycloalkyl substitution, where the amino group is attached directly to the ring carbon, and from linear alkyl substitution patterns found in simple aliphatic amines. The presence of the five-membered cyclopentane ring specifically categorizes the compound among cyclopentyl-substituted amines, which form a subset of cycloalkylamine derivatives.

The classification of this compound within aliphatic amine taxonomy reflects several important structural and chemical characteristics. The compound exhibits the fundamental properties associated with primary amines, including the ability to act as a hydrogen bond donor through its N-H bonds, nucleophilic reactivity at the nitrogen center, and basic character in aqueous solution. The cycloalkyl substituent introduces additional structural complexity while maintaining the essential aliphatic character of the molecule, as the cyclopentane ring consists entirely of saturated carbon-carbon bonds without aromatic character.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Major Class | Organic Amines | Nitrogen-containing organic compounds |

| Substitution Type | Aliphatic Amines | Non-aromatic amine derivatives |

| Degree of Substitution | Primary Amines | Single alkyl substituent on nitrogen |

| Substituent Pattern | Cycloalkylmethyl Amines | Cycloalkyl group via methylene linker |

| Ring Size | Cyclopentylmethyl Derivatives | Five-membered ring system |

The position of this compound within this classification system has implications for its chemical behavior and potential applications. Primary amines generally exhibit higher reactivity toward electrophilic reagents compared to secondary and tertiary amines, due to the presence of two hydrogen atoms on the nitrogen that can participate in hydrogen bonding and the relatively unhindered nature of the nitrogen center. The cycloalkylmethyl substitution pattern provides a balance between steric bulk, which can influence selectivity in chemical reactions, and accessibility of the amino group for various transformations.

Understanding the classification of this compound within the broader context of aliphatic amine chemistry provides important insights into its expected chemical properties and potential synthetic applications. The compound serves as a representative example of how structural modifications to simple aliphatic amines can be systematically varied to explore structure-activity relationships and develop compounds with specific desired properties for various applications in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

cyclopentylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c7-5-6-3-1-2-4-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLYEVLMRSPMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209277 | |

| Record name | Cyclopentanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6053-81-2 | |

| Record name | Cyclopentanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Description

One of the most common and efficient laboratory and industrial methods for preparing cyclopentylmethanamine is the reductive amination of cyclopentanone. This method involves the reaction of cyclopentanone with ammonia or a primary amine (such as methylamine) to form an imine intermediate, which is subsequently reduced to the corresponding amine.

Reaction Conditions

- Starting materials: Cyclopentanone and ammonia or methylamine

- Reducing agents: Sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), or catalytic hydrogenation (H2 with a metal catalyst)

- Temperature: Mild conditions, typically room temperature to 50°C

- Solvent: Often methanol or ethanol

- Catalysts: Sometimes acid catalysts are used to facilitate imine formation

Mechanism

- Formation of imine (Schiff base) from cyclopentanone and ammonia/methylamine.

- Reduction of the imine to this compound.

Advantages

- High selectivity and yield

- Mild reaction conditions

- Scalable for industrial production

Research Findings

- BenchChem reports that this method is widely used due to its mild conditions and efficiency in producing this compound with good purity.

- Industrial processes often employ continuous flow reactors to optimize yield and reduce reaction times.

Nucleophilic Substitution of Cyclopentylmethyl Chloride

Description

Another synthetic route involves the nucleophilic substitution reaction of cyclopentylmethyl chloride with ammonia or amines in the presence of a base.

Reaction Conditions

- Starting materials: Cyclopentylmethyl chloride and ammonia or primary amine

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol

- Temperature: Elevated temperatures (50–100°C) to facilitate substitution

Mechanism

- The nucleophilic amine attacks the electrophilic carbon attached to the chloride, displacing the chloride ion and forming this compound.

Advantages

- Straightforward reaction

- Useful when halide precursors are readily available

Limitations

- Possible side reactions such as elimination

- Requires handling of alkyl halides, which may be toxic or corrosive

Industrial Production Methods

Overview

Industrial synthesis of this compound typically adapts the reductive amination route due to its efficiency and scalability. The process involves:

- Continuous flow reactors for imine formation and reduction

- Use of catalysts to improve reaction rates and selectivity

- Purification steps including distillation and crystallization to achieve high purity

Process Parameters (Typical Industrial Conditions)

| Parameter | Value Range |

|---|---|

| Reaction temperature | 25–80 °C |

| Pressure | Atmospheric to slight pressure |

| Molar ratio (cyclopentanone:amine) | 1:1 to 1:2 |

| Reducing agent | Sodium cyanoborohydride or catalytic hydrogenation |

| Solvent | Methanol, ethanol, or water |

| Reaction time | 1–6 hours |

Notes

- Continuous monitoring of reaction parameters is essential to prevent over-reduction or side product formation.

- Catalyst choice and recycling are important for cost efficiency.

Preparation of this compound Hydrochloride

Description

This compound hydrochloride, a salt form, is often prepared by reacting cyclopentanone with methylamine hydrochloride under reductive amination conditions.

Reaction Conditions

- Starting materials: Cyclopentanone and methylamine hydrochloride

- Reducing agent: Sodium cyanoborohydride or catalytic hydrogenation

- Solvent: Water or alcohols

- Temperature: Mild, typically 25–50°C

Applications

- Used as an intermediate in pharmaceutical synthesis

- Facilitates easier handling and purification due to salt form

Research Findings

- This method is favored in pharmaceutical manufacturing for producing intermediates with high purity and stability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Cyclopentanone + Ammonia/Amine | NaBH3CN or catalytic H2, mild temp | High yield, mild conditions | Requires reducing agent |

| Nucleophilic Substitution | Cyclopentylmethyl chloride + Ammonia | Base (NaOH), elevated temp | Simple reaction | Handling of halides, side reactions |

| Industrial Continuous Flow | Cyclopentanone + Amine | Catalysts, controlled temp and pressure | Scalable, efficient | Requires process control |

| Hydrochloride Salt Formation | Cyclopentanone + Methylamine HCl | Reductive amination, mild temp | Stable salt form, pharmaceutical use | Additional purification step |

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentylmethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

Reduction: The compound can be reduced to form cyclopentylmethanol.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Cyclopentylmethanimine or cyclopentylacetonitrile.

Reduction: Cyclopentylmethanol.

Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Cyclopentylmethanamine and its derivatives have a variety of applications in scientific research, including uses in medicinal chemistry, enzyme interaction studies, and the creation of specialty chemicals.

1-(2-Methoxyethyl)cyclopentyl)methanamine (MCPM)

- Neurotransmitter Interaction Studies Studies indicate that MCPM may interact with dopamine and serotonin receptors in the brain, which are important for mood, cognition, and movement. Further research is needed to determine the specificity and efficacy of these interactions.

- Medicinal Chemistry MCPM has been investigated for its potential medicinal properties. Its unique cyclic structure contributes to its chemical properties and potential applications in medicinal chemistry and materials science.

- Synthesis The synthesis of MCPM involves multiple steps to construct the desired molecular architecture precisely.

(2-(Benzyloxy)cyclopentyl)methanamine

- Synthesis and Reactions (2-(Benzyloxy)cyclopentyl)methanamine is used as an intermediate in synthesizing more complex organic molecules. The synthesis typically involves the formation of a benzyloxy group by reacting benzyl alcohol with a cyclopentane derivative under basic conditions, and the introduction of a methanamine group via reductive amination, where a cyclopentyl ketone derivative reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

- Enzyme-Substrate Interactions This compound can be used in studying enzyme-substrate interactions and as a probe in biochemical assays. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with acidic residues in proteins.

- Biological Activities Research indicates that this compound may possess antimicrobial and antioxidant activity and antitumor effects. It stands out due to its benzyloxy group, which enhances lipophilicity and potential interactions with aromatic residues in biological targets, potentially contributing to superior biological activity compared to similar compounds.

Other studies:

Wirkmechanismus

The mechanism by which cyclopentylmethanamine exerts its effects depends on its specific application. In biological systems, it can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. The compound can also interact with receptors and other molecular targets, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares cyclopentylmethanamine with five structurally related amines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Amine Type | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₆H₁₃N | 99.18 | 6053-81-2 | Secondary | Cyclopentane + methylamine |

| Cyclopentylamine | C₅H₁₁N | 85.15 | 1003-03-8 | Primary | Cyclopentane + primary amine |

| 1-Phenylcyclopentanemethanamine | C₁₂H₁₇N | 175.27 | 17511-89-6 | Secondary | Cyclopentane + phenyl + methylamine |

| (1-(3-Chlorophenyl)cyclopropyl)methanamine | C₁₀H₁₂ClN | 181.66 | 115816-31-4 | Secondary | Cyclopropane + 3-chlorophenyl + methylamine |

| Cyclohexylmethanamine | C₇H₁₅N | 113.20 | 3218-02-8 | Secondary | Cyclohexane + methylamine |

Key Observations:

Amine Type : this compound and its analogs are secondary amines except cyclopentylamine , a primary amine. This difference impacts reactivity, particularly in nucleophilic substitution and hydrogen bonding .

Ring Size : Cyclopentane (5-membered) vs. cyclohexane (6-membered) alters steric bulk and lipophilicity. Cyclohexylmethanamine’s larger ring may enhance membrane permeability in drug design .

The chlorine atom in (1-(3-chlorophenyl)cyclopropyl)methanamine introduces polarity and halogen bonding capabilities .

Biologische Aktivität

Cyclopentylmethanamine, a compound characterized by its cyclopentyl group attached to a methanamine moiety, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 113.18 g/mol

- Structure : The cyclopentyl group provides unique steric and electronic properties that influence the compound's interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . Research indicates its potential as an inhibitor for specific enzymes or receptors involved in inflammatory responses, which could be relevant for treating infections or inflammatory diseases.

Table 1: Summary of Antimicrobial Activity Studies

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective properties , particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Its mechanism may involve modulation of neurotransmitter levels and protection against oxidative stress .

Case Study: Neuroprotective Mechanism

In a study assessing the effects of this compound on neuronal cells, it was found that the compound could enhance cell viability and reduce apoptosis under oxidative stress conditions. This suggests a protective role against neurodegeneration.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced inflammation and microbial growth.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.

- Lipophilicity : The lipophilic nature of this compound may enhance its ability to penetrate biological membranes, facilitating its action within cells .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of this compound derivatives. For instance, modifications that increase lipophilicity have been shown to correlate with improved antimicrobial efficacy .

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Derivative | Lipophilicity (c log P) | Antimicrobial Activity (EC50) |

|---|---|---|

| This compound | -0.5 | 50 μM |

| Modified Derivative A | 0.7 | 10 μM |

| Modified Derivative B | 1.5 | 5 μM |

Q & A

Q. What are the key challenges in synthesizing cyclopentylmethanamine with high enantiomeric purity, and what methodological approaches address these?

this compound synthesis often faces challenges in stereochemical control due to its chiral center. Methodological solutions include asymmetric hydrogenation using transition metal catalysts (e.g., Ru-BINAP complexes) or resolution techniques like chiral chromatography . Characterization via H/C NMR and polarimetry is critical to confirm enantiopurity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how should conflicting spectral data be resolved?

Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, NMR can distinguish regioisomers via coupling constants in cyclopentane ring protons. Conflicting data may arise from solvent effects or impurities; cross-validation with X-ray crystallography or computational modeling (DFT) is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is flammable and corrosive. Use chemical-resistant gloves (e.g., nitrile), fume hoods for ventilation, and secondary containment for spills. Refer to Safety Data Sheets (SDS) for specific storage conditions (e.g., inert atmosphere, <25°C) and emergency procedures .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s reactivity in novel catalytic systems, and what are the limitations of these models?

Density Functional Theory (DFT) simulations can model transition states in hydrogenation or alkylation reactions. Limitations include approximations in solvation effects and steric hindrance. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling is necessary to refine computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies may stem from assay variability (e.g., cell line differences) or impurities. Reproducibility requires strict adherence to protocols (e.g., NIH guidelines for cytotoxicity assays) and orthogonal validation (e.g., SPR binding assays vs. enzymatic activity tests) . Meta-analyses of published datasets can identify confounding variables .

Q. How do substitution patterns on the cyclopentane ring influence the physicochemical properties of this compound derivatives?

Electron-withdrawing groups (e.g., -Cl in 4-chlorophenyl derivatives) increase lipophilicity (logP) and alter pKa. Quantitative Structure-Property Relationship (QSPR) models combined with HPLC logD measurements provide systematic insights .

Q. What are the best practices for designing structure-activity relationship (SAR) studies targeting this compound-based neuroactive compounds?

Prioritize modular synthesis to vary substituents (e.g., aryl, alkyl groups) while maintaining core stereochemistry. Use in vitro receptor-binding assays (e.g., GABA or NMDA receptors) and in silico docking (AutoDock Vina) to correlate structural changes with activity .

Data Analysis & Reporting

Q. How should researchers address reproducibility issues in this compound synthetic yields across laboratories?

Document reaction parameters rigorously (e.g., catalyst loading, temperature gradients) and share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Collaborative inter-laboratory studies can isolate variables like reagent purity or equipment calibration .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Nonlinear regression (e.g., Hill equation) calculates EC/LC values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Outliers should be assessed via Grubbs’ test or leverage plots .

Ethical & Methodological Considerations

Q. How can researchers ethically navigate patent restrictions when publishing this compound derivative data?

Focus on fundamental mechanisms (e.g., reaction pathways) rather than proprietary formulations. Cite patents appropriately (e.g., USPTO numbers) and avoid reproducing patented synthetic routes verbatim .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.